

# Unveiling the Potential of Dehydrovomifoliol: A Comparative Molecular Docking Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dehydrovomifoliol**

Cat. No.: **B1163490**

[Get Quote](#)

A deep dive into the binding affinities and interaction mechanisms of **Dehydrovomifoliol** with key protein targets offers a promising glimpse into its therapeutic potential. This guide provides a comparative analysis of **Dehydrovomifoliol**'s performance against other known inhibitors and agonists, supported by in-silico experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

**Dehydrovomifoliol**, a natural apocarotenoid, has garnered significant interest for its diverse biological activities. Recent molecular docking studies have elucidated its potential to interact with a range of protein targets implicated in various diseases, including nonalcoholic fatty liver disease (NAFLD). This guide synthesizes the available data to offer a clear comparison of **Dehydrovomifoliol**'s binding efficacy and provides detailed experimental protocols for in-silico analysis.

## Comparative Analysis of Binding Affinities

Molecular docking simulations predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often represented as a negative score in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger and more stable binding.

A key study identified seven potential protein targets of **Dehydrovomifoliol** in the context of NAFLD: E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, and BLVRA.<sup>[1][2][3][4]</sup> The binding affinities of **Dehydrovomifoliol** with these targets are presented below, alongside a comparison with other known ligands for these proteins collated from various studies.

Furthermore, **Dehydrovomifolol** has been investigated as a potential PPAR $\alpha$  agonist, and its binding affinity is compared with a known agonist.[\[5\]](#)

| Target Protein                                                                         | Ligand           | Binding Affinity<br>(kcal/mol) | Reference            |
|----------------------------------------------------------------------------------------|------------------|--------------------------------|----------------------|
| E2F1                                                                                   | Dehydrovomifolol | -7.2                           | <a href="#">[1]</a>  |
| HLM006474                                                                              |                  | -10.95                         |                      |
| MERTK                                                                                  | Dehydrovomifolol | -4.5                           | <a href="#">[1]</a>  |
| UNC2541                                                                                |                  | -11.80                         | <a href="#">[6]</a>  |
| AZD7762                                                                                | IC50: ~37.96 nM  |                                | <a href="#">[7]</a>  |
| SOX17                                                                                  | Dehydrovomifolol | -6.1                           | <a href="#">[1]</a>  |
| <hr/> <p>Data for a direct comparator is limited in the reviewed literature.</p> <hr/> |                  |                                |                      |
| MMP9                                                                                   | Dehydrovomifolol | -5.6                           | <a href="#">[1]</a>  |
| Compound 9                                                                             |                  | -8.59                          | <a href="#">[8]</a>  |
| 3,4-dihydroxy-1,6-bis(3-methoxyphenyl)hexane-1,6-dione                                 |                  | -392.21 (Interaction Energy)   | <a href="#">[9]</a>  |
| SULT2A1                                                                                | Dehydrovomifolol | -7.0                           | <a href="#">[1]</a>  |
| 17 $\alpha$ -ethinylestradiol                                                          | Potent Inhibitor |                                | <a href="#">[10]</a> |
| VEGFA                                                                                  | Dehydrovomifolol | -5.0                           | <a href="#">[1]</a>  |
| Axitinib                                                                               |                  | -17.4 kJ/mol                   | <a href="#">[9]</a>  |
| Aflibercept                                                                            |                  | KD: 0.490 pM                   | <a href="#">[11]</a> |
| BLVRA                                                                                  | Dehydrovomifolol | -6.4                           | <a href="#">[1]</a>  |
| <hr/> <p>Data for a direct comparator is limited in the reviewed literature.</p> <hr/> |                  |                                |                      |

|                               |                    |                                                             |
|-------------------------------|--------------------|-------------------------------------------------------------|
| PPAR $\alpha$                 | Dehydrovomifoliool | Forms hydrogen bonds with Gly335, Met220, and Asn219<br>[5] |
| AZ-2 (co-crystallized ligand) | -                  | [12]                                                        |
| Glycerate                     | -7.1               | [12]                                                        |

Note: Direct comparison of binding affinities across different studies should be approached with caution due to variations in docking software, force fields, and specific protocols used. The IC50 and KD values represent experimentally determined inhibition and dissociation constants, respectively, and are not directly comparable to in-silico binding affinities.

## Key Signaling Pathways

**Dehydrovomifoliool**'s interaction with E2F1 and PPAR $\alpha$  suggests its involvement in crucial signaling pathways.

### E2F1/AKT/mTOR Signaling Pathway

The study that identified E2F1 as a core target of **Dehydrovomifoliool** also highlighted the involvement of the AKT/mTOR signaling pathway.<sup>[1][3][4][13]</sup> This pathway is a central regulator of cell proliferation, growth, and survival.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPAR $\alpha$ -FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking of Glyceroneogenesis pathway intermediates with Peroxisome Proliferator- Activated Receptor-Alpha (PPAR- $\alpha$ ) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. [PDF] Dehydrovomifoliol Alleviates Nonalcoholic Fatty Liver Disease via the E2F1/AKT/mTOR Axis: Pharmacophore Modeling and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Unveiling the Potential of Dehydrovomifoliol: A Comparative Molecular Docking Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1163490#molecular-docking-studies-of-dehydrovomifoliol-with-protein-targets>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)